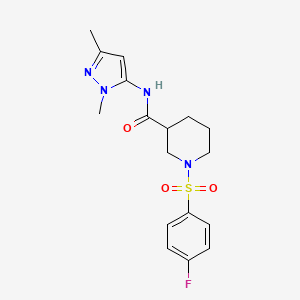

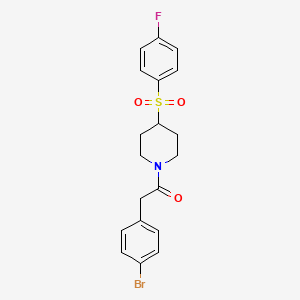

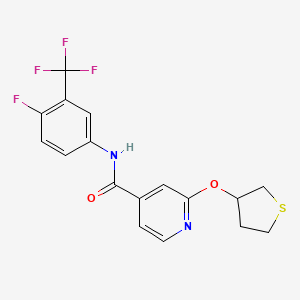

8-(4-allylpiperazin-1-yl)-7-(4-bromobenzyl)-3-methyl-1H-purine-2,6(3H,7H)-dione

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

8-(4-allylpiperazin-1-yl)-7-(4-bromobenzyl)-3-methyl-1H-purine-2,6(3H,7H)-dione is a chemical compound that has been widely studied for its potential therapeutic applications. This compound has been found to have a range of biochemical and physiological effects, making it a promising candidate for further research.

Aplicaciones Científicas De Investigación

Receptor Affinity and Pharmacological Evaluation

- A study explored derivatives of purine-2,6-dione, including those with arylalkyl and allyl substituents, for their affinity and selectivity profile for serotonin receptors (5-HT1A, 5-HT2A, and 5-HT7) and their potential psychotropic activity. One compound displayed antidepressant-like effect and exerted anxiolytic-like activity in mice (Chłoń-Rzepa et al., 2013).

Analgesic Activity

- Research on 8-methoxy-1,3-dimethyl-2,6-dioxo-purin-7-yl derivatives, a related compound, showed significant analgesic and anti-inflammatory effects, highlighting their potential as new analgesic and anti-inflammatory agents (Zygmunt et al., 2015).

Novel Synthesis Methods

- A synthesis process for novel octahydro-1, 5-imino-3-benzazocin-4, 7, 10-trione derivatives, which can serve as models for saframycins, was developed. This process included steps like regioselective C-monomethylation and deprotection (Saito et al., 1997).

Marine-Derived Compounds

- Research on the red alga Rhodomela confervoides isolated new bromophenols and brominated tetrahydroisoquinolines, including derivatives coupled with nucleoside bases, suggesting potential for biological activity exploration (Ma et al., 2007).

Anti-Proliferative Activity

- Piperazine derivatives showed anti-proliferative effects against K-562 human chronic myelogenous leukemia and induced erythroid differentiation, suggesting potential therapeutic applications (Saab et al., 2013).

Metalation of Purine Bases

- A study explored the C⁸-metalation of purine bases, demonstrating how purines react with metal ions, forming Werner-type bonds, and yielding complexes with unique ligand properties (Brackemeyer et al., 2014).

Asymmetric Synthesis of α-Amino Acids

- A method for the asymmetric synthesis of homochiral α-amino acids using organocuprates was developed, highlighting the utility of derivatives in synthesizing important biochemical compounds (Bull et al., 2001).

Antimicrobial Potential

- Novel 2-(4-allylpiperazin-1-yl)-1-(1-aryl-1H-tetrazol-5-yl) etalons were synthesized and showed potent antimicrobial activities, comparable or more effective than conventional medicines (Zaidi et al., 2021).

Propiedades

IUPAC Name |

7-[(4-bromophenyl)methyl]-3-methyl-8-(4-prop-2-enylpiperazin-1-yl)purine-2,6-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23BrN6O2/c1-3-8-25-9-11-26(12-10-25)19-22-17-16(18(28)23-20(29)24(17)2)27(19)13-14-4-6-15(21)7-5-14/h3-7H,1,8-13H2,2H3,(H,23,28,29) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSNKFYZGHCXZCZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C(=O)NC1=O)N(C(=N2)N3CCN(CC3)CC=C)CC4=CC=C(C=C4)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23BrN6O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

459.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(4-fluorobenzyl)-3-oxo-2-phenyl-5-propyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2958805.png)

![2-(ethylsulfonyl)-1-(2-methylbenzyl)-1H-benzo[d]imidazole](/img/structure/B2958810.png)

![5-[(4-Chlorophenyl)methylsulfanyl]-2-[2-(2-methylbenzimidazol-1-yl)ethyl]-[1,2,4]triazolo[1,5-c]quinazoline](/img/structure/B2958817.png)